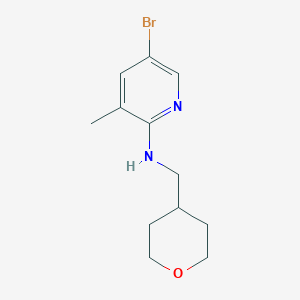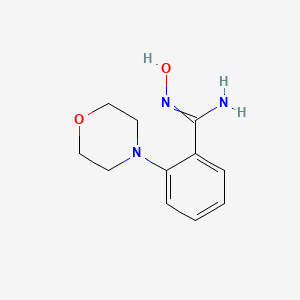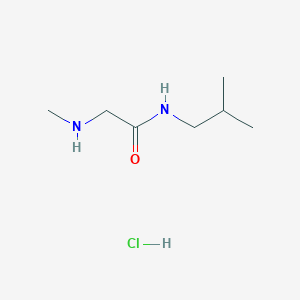
4-(4-Fluoro-3-methylphenyl)aniline
説明
4-(4-Fluoro-3-methylphenyl)aniline is an organic compound that belongs to the class of fluorobenzenes. It has a molecular formula of C13H12FN and a molecular weight of 201.24 g/mol .
Synthesis Analysis
The synthesis of 4-(4-Fluoro-3-methylphenyl)aniline can be achieved by various methods. One such method involves the reaction of 4-(3-Fluoro-4-methylphenyl)anilineethylbenzoyl chloride with aniline in the presence of a base. Another method involves the use of palladium-catalyzed amination of aryl halides .Molecular Structure Analysis
The molecular structure of 4-(4-Fluoro-3-methylphenyl)aniline consists of a biphenyl core with a fluoro and a methyl substituent on one phenyl ring and an amine group on the other . Theoretical structural analysis of similar compounds has been conducted using various DFT based methods .Physical And Chemical Properties Analysis
4-(4-Fluoro-3-methylphenyl)aniline is commonly referred to as a pale yellow solid. It has a melting point of 74-77°C and a boiling point of 246°C. This chemical compound is soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.科学的研究の応用
1. Metabolism and Excretion in Animals
4-(4-Fluoro-3-methylphenyl)aniline and its derivatives have been studied for their metabolism and excretion in animals. For example, Baldwin and Hutson (1980) investigated the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats, finding significant urinary excretion of metabolites, indicating its potential for bioaccumulation and its relevance in toxicological studies (Baldwin & Hutson, 1980).
2. Fluorescence Quenching in Chemical Analysis
The compound has been utilized in fluorescence quenching studies. Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols, which can be applied in various analytical and diagnostic techniques (Geethanjali et al., 2015).
3. Nonlinear Optical (NLO) Materials
4-(4-Fluoro-3-methylphenyl)aniline derivatives have been studied for their potential in nonlinear optical (NLO) materials. Revathi et al. (2017) conducted both experimental and theoretical vibrational analyses of similar compounds, providing insight into their applications in NLO technologies (Revathi et al., 2017).
4. Antimicrobial Activities
The antimicrobial activities of derivatives of 4-(4-Fluoro-3-methylphenyl)aniline have been explored. Mistry et al. (2016) synthesized various compounds with this structure and evaluated their antimicrobial properties, indicating its potential in pharmaceutical applications (Mistry et al., 2016).
5. Pharmaceutical Intermediate
Compounds related to 4-(4-Fluoro-3-methylphenyl)aniline are used as intermediates in the synthesis of various pharmaceuticals. Their use in the production of drugs like hypobetalipoproteinemic agents was studied by Lednicer et al. (1979), showcasing its significance in medicinal chemistry (Lednicer et al., 1979).
6. Photodehalogenation Studies
Its derivatives have been used in photodehalogenation studies, which are crucial in understanding the behavior of organic compounds under light exposure. Protti et al. (2012) investigated such processes, providing valuable information for environmental and photochemical applications (Protti et al., 2012).
7. Structural and Spectroscopic Analysis
Detailed structural and spectroscopic analyses of 4-(4-Fluoro-3-methylphenyl)aniline derivatives have been conducted to understand their chemical properties better. Aziz et al. (2018) performed a theoretical study on 3-chloro-4-fluoro-aniline, a similar compound, to predict its spectroscopic properties, aiding in the design of new materials and molecules (Aziz et al., 2018).
Safety And Hazards
4-(4-Fluoro-3-methylphenyl)aniline is considered hazardous. It is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation. It may cause damage to organs through prolonged or repeated exposure . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .
特性
IUPAC Name |
4-(4-fluoro-3-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOIEXUDPPEUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734098 | |
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methylphenyl)aniline | |
CAS RN |
1183774-59-5 | |
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



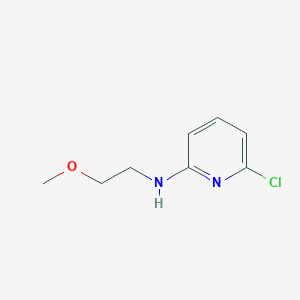
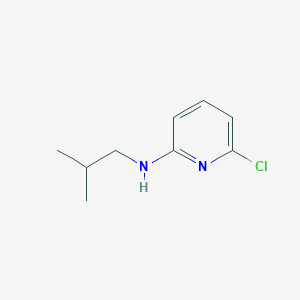
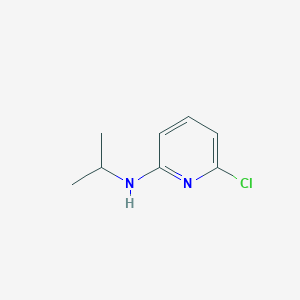
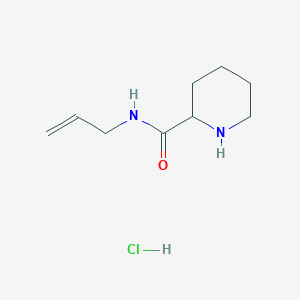
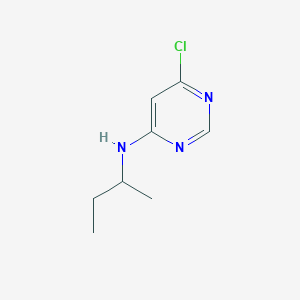
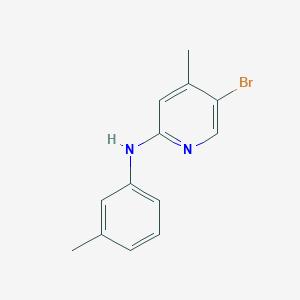
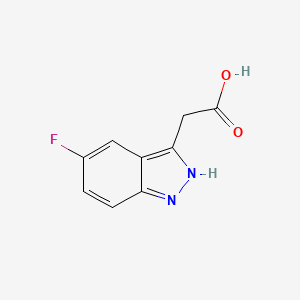
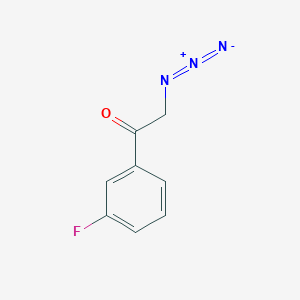
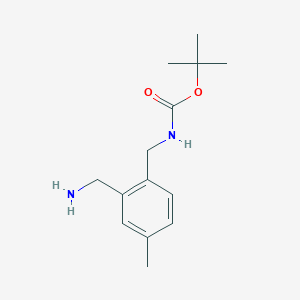
![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)

